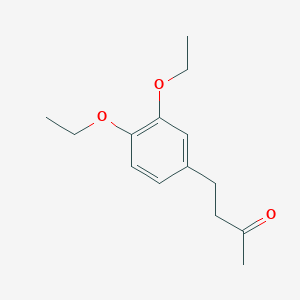![molecular formula C23H18N2O3S2 B11503970 1-(4-methylphenyl)-3-{(5E)-4-oxo-5-[(2Z)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B11503970.png)
1-(4-methylphenyl)-3-{(5E)-4-oxo-5-[(2Z)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrolidine-2,5-dione core, a thiazolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the reaction of succinic anhydride with an appropriate amine under acidic conditions. The thiazolidine ring is then introduced through a cyclization reaction involving a thiol and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLPHENYL)-PYRROLIDINE-2,5-DIONE: Lacks the thiazolidine ring and additional functional groups, making it less versatile.
3-(4-METHYLPHENYL)-THIAZOLIDINE-2,4-DIONE: Contains a thiazolidine ring but lacks the pyrrolidine-2,5-dione core, resulting in different chemical properties.
Uniqueness
1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE is unique due to its combination of a pyrrolidine-2,5-dione core and a thiazolidine ring, along with various functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in diverse ways .
Properties
Molecular Formula |
C23H18N2O3S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[(5E)-4-oxo-5-[(Z)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H18N2O3S2/c1-15-10-12-17(13-11-15)24-20(26)14-18(21(24)27)25-22(28)19(30-23(25)29)9-5-8-16-6-3-2-4-7-16/h2-13,18H,14H2,1H3/b8-5-,19-9+ |
InChI Key |
DNRROVRYDPUHRR-IPQOHRGYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)/C(=C\C=C/C4=CC=CC=C4)/SC3=S |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11503897.png)



![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11503918.png)
![1-[(4-Methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B11503926.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11503933.png)
![4-nitro-2-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11503947.png)
![6-ethyl 8-methyl 5-amino-2-methyl-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11503955.png)
![2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B11503956.png)
![N-cyclohexyl-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11503960.png)
![N-(4-chlorophenyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11503963.png)
![[4-(4-Iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11503968.png)
![5-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11503977.png)
